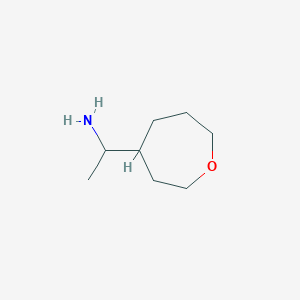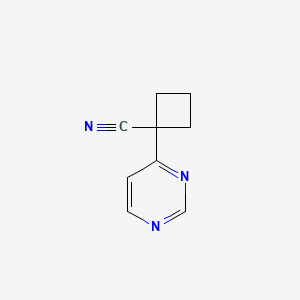
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol It is characterized by a cyclobutane ring bonded to a pyrimidine ring and a nitrile group
Preparation Methods
The synthesis of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of a pyrimidine derivative with a cyclobutane derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyrimidine and cyclobutane rings . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group, typically using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways that regulate cell growth, differentiation, and survival . By binding to the active site of these enzymes, the compound can prevent their normal function, leading to therapeutic effects in diseases like cancer.
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)cyclobutane-1-carbonitrile: This compound has a pyridine ring instead of a pyrimidine ring, which can result in different chemical and biological properties.
Cyclobutanecarbonitrile, 1-(4-pyrimidinyl)-: This is another name for this compound, highlighting its structural features.
The uniqueness of this compound lies in its specific combination of a cyclobutane ring, a pyrimidine ring, and a nitrile group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-pyrimidin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(3-1-4-9)8-2-5-11-7-12-8/h2,5,7H,1,3-4H2 |
InChI Key |
RQWKPOQMJMKDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


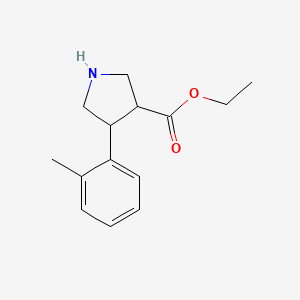
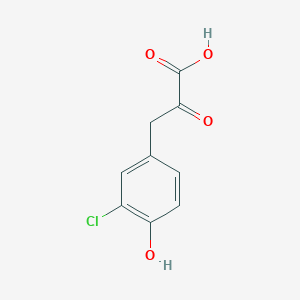
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
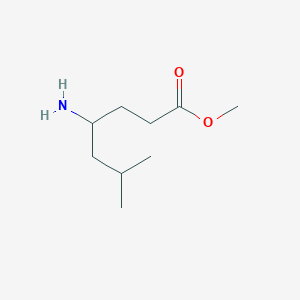
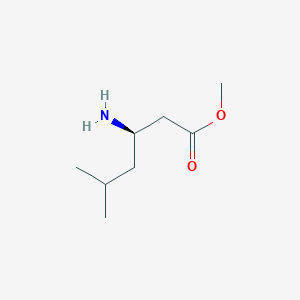
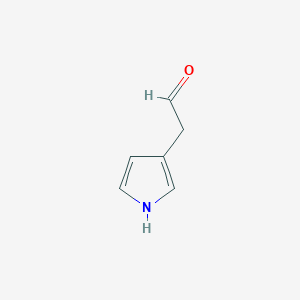
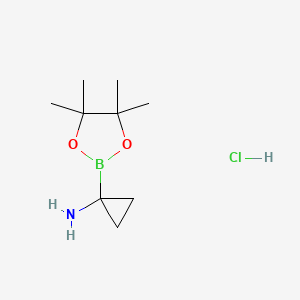

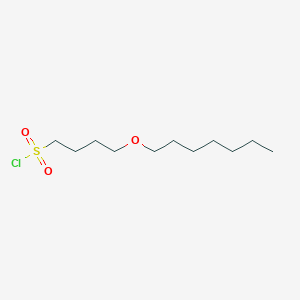
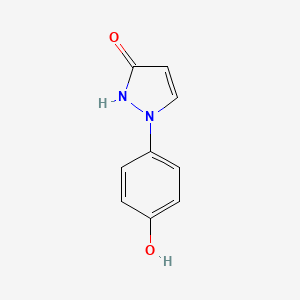
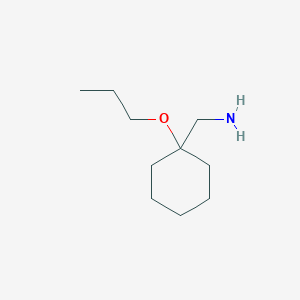
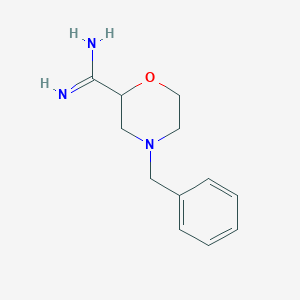
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)
